molecular formula C6H11NO4 B14285427 Methyl oxo(propoxyamino)acetate CAS No. 139507-65-6

Methyl oxo(propoxyamino)acetate

Cat. No.: B14285427
CAS No.: 139507-65-6
M. Wt: 161.16 g/mol
InChI Key: XRQLIABDILIHBZ-UHFFFAOYSA-N
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Description

Methyl oxo(propoxyamino)acetate is an organic compound characterized by a methyl ester group, an oxoacetate backbone, and a propoxyamino substituent. Its molecular formula is inferred to be C₆H₁₁NO₄, based on structural analogs such as ethyl oxo(propoxyamino)acetate derivatives described in the literature . The propoxyamino group (–NH–CH₂–CH₂–CH₂–O–) introduces both hydrophilic (ether oxygen) and hydrophobic (propyl chain) properties, influencing solubility, reactivity, and biological interactions.

Properties

CAS No.

139507-65-6

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl 2-oxo-2-(propoxyamino)acetate

InChI

InChI=1S/C6H11NO4/c1-3-4-11-7-5(8)6(9)10-2/h3-4H2,1-2H3,(H,7,8)

InChI Key

XRQLIABDILIHBZ-UHFFFAOYSA-N

Canonical SMILES

CCCONC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl oxo(propoxyamino)acetate typically involves the esterification of oxo(propoxyamino)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl oxo(propoxyamino)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Hydrolysis: Oxo(propoxyamino)acetic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Varies based on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Alkoxy Chain Length Variations

Compound Alkoxy Substituent Key Properties Applications
Methoxy(oxo)acetate Methoxy (–OCH₃) Higher water solubility due to shorter chain; faster hydrolysis rates . Solvent-based reactions, catalysis
Ethoxy(oxo)acetate Ethoxy (–OCH₂CH₃) Moderate lipophilicity; balanced reactivity in esterification . Drug intermediates, agrochemicals
This compound Propoxyamino (–NH–CH₂CH₂CH₂–O–) Enhanced lipophilicity; slower hydrolysis than methoxy/ethoxy analogs . Targeted drug delivery, lipid-soluble formulations
Butoxy(oxo)acetate Butoxy (–OCH₂CH₂CH₂CH₃) Low water solubility; high thermal stability . Polymer chemistry, industrial coatings

Key Insight: The propoxyamino group in this compound provides a compromise between solubility and lipophilicity, making it suitable for applications requiring moderate membrane permeability .

Amino Substituent Variations

Compound Amino Group Unique Features
Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate Tetrahydrofuranmethylamino Cyclic ether enhances rigidity; improved binding to enzyme active sites .
Ethyl (allylamino)(oxo)acetate Allylamino Conjugated double bond increases reactivity in click chemistry .
Ethyl (isopropylamino)(oxo)acetate Isopropylamino Steric hindrance reduces nucleophilicity; slower reaction kinetics .
This compound Propoxyamino Flexible chain supports diverse molecular interactions; moderate steric effects

Research Findings :

  • Propoxyamino’s ether oxygen enables hydrogen bonding, enhancing interactions with biological targets compared to purely alkylamino groups .
  • Unlike rigid substituents (e.g., tetrahydrofuran), the propoxy chain allows conformational flexibility, aiding in drug-receptor binding .

Ester Group Variations

Compound Ester Group Impact on Properties
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate Ethyl Higher boiling point (~200°C) due to larger ester; slower hydrolysis than methyl .
This compound Methyl Lower molecular weight; faster metabolic clearance in vivo .
Methyl 2-(4-iodophenyl)acetate Methyl Iodine substituent increases halogen bonding; used in radiopharmaceuticals .

Key Insight: The methyl ester group in this compound improves metabolic stability compared to ethyl analogs, making it favorable for prodrug designs .

Functional Group Additions

Compound Functional Group Effect on Reactivity/Bioactivity
Methyl (4-iodoanilino)(oxo)acetate Iodoanilino Enhanced electrophilicity; potential anticancer activity .
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate Chloropyridinyl Halogenated aromatic ring improves antimicrobial potency .
This compound Propoxyamino Non-halogenated; reduced toxicity risks; tunable for biocompatibility

Research Gap: While halogenated analogs show higher bioactivity, this compound’s non-toxic profile is advantageous for therapeutic applications requiring low cytotoxicity .

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